Tiaramide
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Overview
Description
Tiaramide is a member of benzothiazoles.
Scientific Research Applications
Clinical Management in Elderly Tiaramide (referred to as tiapride in the studies) shows potential in managing agitation and behavioral complications often associated with dementia and other organic disorders in elderly subjects. Clinical studies have indicated its effectiveness and safety, particularly noting fewer extrapyramidal symptoms compared to other treatments like haloperidol (Robert & Allain, 2001).
Pharmacodynamic and Pharmacokinetic Properties Tiaramide exhibits selective dopamine D2-receptor antagonist properties, showing anxiolytic properties and less sedation compared to treatments like chlorpromazine. It has been well-tolerated in elderly patients, although further studies are recommended to determine its relative place in treatment, especially considering the quality-of-life benefits for patients (Steele, Faulds, & Sorkin, 1993).
Use in Alcohol Dependence Syndrome Tiaramide is recognized for its selective dopamine D2-receptor antagonist properties with minimal sedation and low potential for interaction with alcohol. Preliminary studies have shown that it ameliorates psychological distress, improves abstinence, and reduces drinking behavior, contributing to the reintegration of individuals within society. It's been suggested for use in outpatient detoxification, particularly due to its relative freedom from complications associated with benzodiazepine therapy (Peters & Faulds, 1994).
Application in Agitation Management Tiaramide has shown promise in the treatment of elderly agitation and aggressiveness, with clinical trials indicating its efficacy in reducing symptoms such as aggressiveness, agitation, delusion, and wandering. Compared to treatments like chlorpromazine and lorazepam, tiaramide has demonstrated better safety profiles, particularly in terms of less drowsiness and fewer extrapyramidal symptoms (Roger, Gérard, & Léger, 1998).
properties
CAS RN |
32527-55-2 |
---|---|
Product Name |
Tiaramide |
Molecular Formula |
C15H18ClN3O3S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2 |
InChI Key |
HTJXMOGUGMSZOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |
melting_point |
160.0 °C |
Other CAS RN |
32527-55-2 |
Related CAS |
35941-71-0 (mono-hydrochloride) |
synonyms |
FK 1160 NTA-194 Solantal tiaramide tiaramide monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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